![molecular formula C10H9NS2 B2781588 4-(Thien-2-ylthio)aniline CAS No. 649665-46-3](/img/structure/B2781588.png)
4-(Thien-2-ylthio)aniline
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Overview
Description
4-(Thien-2-ylthio)aniline is an organic compound with the molecular formula C10H9NS2. It has a molecular weight of 207.32 and is categorized under amines . It is used in research .
Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 207.32 . Its physical properties such as melting point, boiling point, and solubility are not available in the searched resources. Anilines in general are slightly soluble in water and tend to darken when exposed to air and light .Scientific Research Applications
4-(Thien-2-ylthio)aniline has been used in a variety of scientific research applications. It has been used in the synthesis of various molecules, including pharmaceuticals and other organic compounds. It has also been used in the study of biochemical and physiological effects, such as its potential as an antioxidant and its ability to inhibit the activity of certain enzymes. Additionally, this compound has been used in the development of new laboratory experiments, such as the synthesis of novel thiol-containing compounds.
Mechanism of Action
4-(Thien-2-ylthio)aniline has a variety of mechanisms of action, depending on the application. In the synthesis of molecules, this compound acts as a nucleophile, reacting with electrophiles to form new compounds. In the study of biochemical and physiological effects, this compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In mammals, this compound has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase. In plants, this compound has been shown to have antifungal and herbicidal effects.
Advantages and Limitations for Lab Experiments
4-(Thien-2-ylthio)aniline has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, and can be stored for long periods of time. However, it is also toxic, and should be handled with care. Additionally, it can be difficult to obtain in large quantities, and the reactions it is involved in can be time-consuming.
Future Directions
The potential future directions for 4-(Thien-2-ylthio)aniline are numerous. One potential direction is the development of new synthesis methods that are more efficient and produce fewer by-products. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in medicine and agriculture. Finally, the development of more efficient and effective laboratory experiments could lead to new discoveries in a variety of fields.
Synthesis Methods
4-(Thien-2-ylthio)aniline can be synthesized through several methods, including the thionation of aniline, the reaction of thiophenol with aniline, and the reaction of thiophenol with chloroacetic acid. The thionation of aniline is the most common method and involves the reaction of aniline with thiophosgene in the presence of a base. The reaction of thiophenol with aniline is the simplest method, but it is not as efficient as the thionation method. The reaction of thiophenol with chloroacetic acid is the most efficient method, but it requires the use of a strong acid and produces a large amount of by-products.
properties
IUPAC Name |
4-thiophen-2-ylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h1-7H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLCREKCVUMXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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